ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate
Description
Ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative characterized by:
- Position 1: A bulky 1,1,1-trifluoro-2-methylpropan-2-yl (trifluoroisobutyl) group, which enhances lipophilicity and metabolic stability due to fluorine substitution .
- Position 4: An ethyl ester moiety, common in prodrug strategies to improve bioavailability.
- Position 5: A chlorine atom, which may influence electronic properties and intermolecular interactions (e.g., halogen bonding) .
Properties
IUPAC Name |
ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2O2/c1-4-18-8(17)6-7(11)16(5-15-6)9(2,3)10(12,13)14/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWSYRIOUNGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C(C)(C)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-chloro-1-(1,1,1-trifluoro-2-methylpropan-2-yl)-1H-imidazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and potential applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 2219374-15-7
- Molecular Formula : C10H14ClF3N2O2
- Molecular Weight : 265.2323 g/mol
- SMILES Notation : CCOC(=O)c1ncn(c1Cl)C(C(F)(F)F)(C)C
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related imidazole derivatives, suggesting that modifications in structure can significantly influence biological activity. For instance, a related compound, 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, was synthesized and tested against various bacterial strains. The results indicated no significant antimicrobial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . This suggests that while certain imidazole derivatives may exhibit antimicrobial properties, this compound may require further modification to enhance efficacy.
Inhibitory Activity
The compound's potential as an inhibitor has been explored in the context of HIV protease inhibition. Certain imidazole derivatives have shown promise in disrupting the interaction between integrase and LEDGF/p75 proteins, crucial for HIV replication. In a study examining various compounds, several imidazole derivatives demonstrated over 50% inhibition of this interaction, indicating potential as antiviral agents . However, specific data on this compound remains limited.
Case Studies and Research Findings
Comparison with Similar Compounds
Substituent Variations at Position 1
Key Observations :
- The trifluoroisobutyl group in the target compound provides superior metabolic stability compared to aryl or alkyl substituents, as fluorinated groups resist oxidative metabolism .
- Aryl substituents (e.g., dichlorophenyl) enhance crystallinity and intermolecular interactions, as evidenced by their use in crystallographic studies .
Variations at Position 5 and Ester Position
Key Observations :
- Chlorine at position 5 may enhance halogen bonding with biological targets, a feature absent in non-halogenated analogs .
- Ester position (C4 vs. C5) significantly alters molecular conformation. For example, flutomidate’s C5 ester correlates with central nervous system activity, whereas C4 esters are often intermediates in drug discovery .
Physicochemical and Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
